4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid
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Overview
Description
4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid typically involves the reaction of amidines with saturated ketones under copper-catalyzed conditions. One common method includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation . Another approach involves the coupling of carboxylic acid-nitrile with specific intermediates, followed by decarboxylation and reduction steps .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or hydrogenation with palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, palladium on carbon.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antiviral agent.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition can result in anti-inflammatory effects, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
- **4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid
- **2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acid
Comparison: While these compounds share a similar pyrimidine core, 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. For example, the presence of the propylamino group may enhance its ability to interact with certain biological targets, making it more effective in specific applications.
Properties
CAS No. |
876516-52-8 |
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Molecular Formula |
C8H12N4O2 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-amino-2-(propylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c1-2-3-10-8-11-4-5(7(13)14)6(9)12-8/h4H,2-3H2,1H3,(H,13,14)(H3,9,10,11,12) |
InChI Key |
PYXQZZMXKMRDGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C(=N1)N)C(=O)O |
Origin of Product |
United States |
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